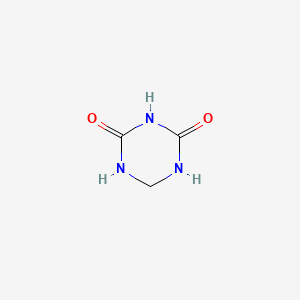

1,3,5-Triazinane-2,4-dione

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,3,5-triazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2/c7-2-4-1-5-3(8)6-2/h1H2,(H3,4,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFXKURWTLWPKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181516 | |

| Record name | Dioxohexahydrotriazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27032-78-6 | |

| Record name | 2,4-Dioxohexahydro-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27032-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioxohexahydrotriazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027032786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27032-78-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dioxohexahydrotriazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-1,3,5-triazine-2,4(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AZADIHYDROURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F9SNY1M73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1,3,5 Triazinane 2,4 Dione and Its Analogues

Synthetic Routes to the Core 1,3,5-Triazinane-2,4-dione Structure

The formation of the fundamental this compound ring system can be achieved through several distinct synthetic pathways, each offering unique advantages in terms of efficiency, precursor availability, and substitution patterns.

Cyclization Reactions for this compound Formation

Cyclization reactions represent a foundational approach to constructing the this compound core. These methods typically involve the condensation of smaller, acyclic precursors to form the six-membered ring. A notable example involves the base-promoted fragmentation and subsequent cyclization of saturated ring-fused urazoles. thieme-connect.comresearcher.life In this process, treatment of symmetrical urazole (B1197782) derivatives with a strong base like lithium diisopropylamide (LDA) at low temperatures leads to the cleavage of the N-N bond. thieme-connect.comresearcher.life This fragmentation generates an imine intermediate which then undergoes an intramolecular cyclization to yield bicyclic this compound derivatives in moderate yields. thieme-connect.comresearcher.life This strategy has been successfully applied to create various ring sizes and even tricyclic systems. thieme-connect.comresearcher.life

Another approach involves the reaction of thiourea (B124793) derivatives with alkyl or aryl isocyanates, assisted by an electrogenerated cyanomethyl base from the reduction of acetonitrile (B52724). tandfonline.com The electrogenerated base is potent enough to deprotonate the thiourea, initiating a sequence of reactions. tandfonline.com The resulting anion attacks two equivalents of the isocyanate, leading to cyclization and the formation of 6-thioxo- thieme-connect.comCurrent time information in Bangalore, IN.derpharmachemica.com-triazinane-2,4-dione derivatives. tandfonline.com

Multicomponent Reactions in this compound Synthesis

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like this compound derivatives in a single step. A four-component reaction (4CR) has been developed that involves the sequential combination of a phosphonate, a nitrile, an aldehyde, and two equivalents of an isocyanate. nih.gov This process rapidly assembles the triazinane dione (B5365651) scaffold. nih.gov While the direct products are valuable, their utility can be extended through subsequent modifications. For example, N-allylation of a triazinane dione synthesized via this 4CR, followed by ring-closing metathesis (RCM), can yield more complex, fused heterocyclic systems. nih.gov

The versatility of MCRs allows for the incorporation of diverse functionalities into the final structure by simply varying the starting components, making it a highly valuable tool for creating libraries of heterocyclic compounds. nih.gov

| Phosphonate Component | Nitrile Component | Aldehyde Component | Isocyanate Component | Resulting Product Core Structure |

|---|---|---|---|---|

| Diethyl (isocyanomethyl)phosphonate | Benzonitrile | Benzaldehyde (B42025) | Phenyl isocyanate | Substituted this compound |

Synthesis from Isocyanuric Acid and its Derivatives

Isocyanuric acid, also known as 1,3,5-triazine-2,4,6(1H,3H,5H)-trione, serves as an inexpensive and commercially available precursor for various s-triazine derivatives. buxdu.uzthieme-connect.de Its oxygen atoms can be displaced by nucleophiles under controlled conditions, making it a versatile starting material. buxdu.uz

A specific synthesis involves the reaction of isocyanuric acid with semicarbazide (B1199961) hydrochloride in water, in the presence of sodium acetate. buxdu.uz This reaction, left to proceed over several days at room temperature, yields 2-(4,6-dioxo-1,3,5-triazinan-2-ylidene)hydrazinecarboxamide, a complex derivative that incorporates the this compound moiety. buxdu.uz Additionally, derivatives of isocyanuric acid, such as tris(2-hydroxyethyl) isocyanurate, can be prepared by reacting cyanuric acid with ethylene (B1197577) oxide, showcasing another route to functionalized triazinane cores. google.com

Synthesis from Thioureas and Carboxylic Acids for Thioisocyanurates

Thioisocyanurates, which are sulphur-containing analogues of isocyanurates, can be synthesized using thioureas as key building blocks. A catalyst-free, one-pot, three-component reaction of arylaldehydes, thiourea, and trialkyl orthoformates provides an efficient route to 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones. d-nb.infobeilstein-journals.org This method is notable for its simplicity and the use of readily available reagents. beilstein-journals.org The reaction tolerates a wide range of substituted aldehydes, affording the target triazinethione derivatives in moderate to good yields. d-nb.infobeilstein-journals.org

In this reaction, thiourea plays a dual role, participating in both the initial cyclization with the aldehyde and the subsequent alkylation via an imidate intermediate formed with the orthoformate. d-nb.infobeilstein-journals.org This methodology has been shown to be scalable, maintaining good yields at larger quantities. beilstein-journals.org

| Aldehyde Component | Thiourea | Orthoformate Component | Product | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | Thiourea | Trimethyl orthoformate | 6-(Methylthio)-4-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione | 87 |

| 4-Methylbenzaldehyde | Thiourea | Trimethyl orthoformate | 6-(Methylthio)-4-(p-tolyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione | 92 |

| Benzaldehyde | Thiourea | Triethyl orthoformate | 6-(Ethylthio)-4-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione | 85 |

Derivatization Strategies and Functionalization of the this compound Ring System

Once the core triazinane ring is formed, further derivatization allows for the introduction of a vast array of functional groups, tailoring the molecule for specific applications.

Nucleophilic Substitution Reactions on Triazine Halogenated Precursors (e.g., Cyanuric Chloride)

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a cornerstone reagent for the synthesis of substituted 1,3,5-triazines. scholarsresearchlibrary.com The three chlorine atoms on the triazine ring are highly susceptible to nucleophilic aromatic substitution. core.ac.uk A key feature of this chemistry is the ability to control the sequential displacement of the chlorine atoms by carefully regulating the reaction temperature. scholarsresearchlibrary.com

Generally, the first chlorine atom can be substituted by a nucleophile at a low temperature (0–5 °C), the second at room temperature (around 27-50 °C), and the third requires elevated temperatures, often at reflux. scholarsresearchlibrary.com This differential reactivity allows for the stepwise and selective introduction of different nucleophiles, such as amines or alkoxides, onto the same triazine core. derpharmachemica.comcore.ac.uknih.gov This controlled, sequential substitution enables the synthesis of a vast number of symmetric and non-symmetric triazine derivatives. nih.gov For example, reacting cyanuric chloride first with an amine and then with another nucleophile at a higher temperature can lead to di-substituted or tri-substituted products. derpharmachemica.commdpi.com Subsequent hydrolysis of the remaining chlorine atoms or other leaving groups can then yield the desired dione or trione (B1666649) structures.

| Substitution Step | Typical Temperature Range | Nucleophile (Example) | Product Type |

|---|---|---|---|

| First Chlorine | 0–5 °C | Amine (R-NH₂) | 2-Amino-4,6-dichloro-1,3,5-triazine |

| Second Chlorine | Room Temperature to 50 °C | Amine (R'-NH₂) | 2-Amino-4-amino-6-chloro-1,3,5-triazine |

| Third Chlorine | Reflux Temperature | Amine (R''-NH₂) | 2,4,6-Triamino-1,3,5-triazine (Melamine derivative) |

N-Alkylation and N-Oxidation Approaches

The nitrogen atoms of the this compound ring are primary sites for functionalization. N-alkylation is a fundamental strategy to introduce various alkyl and aryl groups, which can significantly modify the molecule's physicochemical properties. However, the presence of multiple nitrogen atoms presents a challenge in achieving regioselectivity.

Standard N-alkylation procedures often involve the deprotonation of a ring nitrogen using a suitable base, followed by reaction with an alkylating agent. The choice of base, solvent, and temperature is critical for controlling the position of substitution. For instance, the synthesis of 3-propyl-1,3,5-triazinane-2,4-dione (B11048) can be achieved by reacting the parent dione with propyl halides or sulfonate esters under basic conditions. vulcanchem.com Careful control of these conditions is necessary to selectively target the N3 position. vulcanchem.com In the synthesis of more complex systems, such as 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives, alkylation at the N2 position is a key step, often mediated by reagents like bis(trimethylsilyl)acetamide (BSA) to facilitate the reaction with alkyl halides. acs.org Successive N-alkylation strategies, first at N3 and then at N1, have been employed in the synthesis of N1,N3-dialkylated hydantoin (B18101) derivatives, which are precursors to fused triazine systems. beilstein-journals.org This sequential approach, using bases like sodium hydride in DMF, allows for the introduction of different substituents at specific nitrogen atoms. beilstein-journals.org

While N-alkylation is widely documented, N-oxidation of the this compound core is a less explored area. N-oxides of heterocyclic compounds are valuable as synthetic intermediates and can exhibit unique biological activities. The oxidation of nitrogen atoms within the triazine ring can alter its electronic properties and provide new handles for further functionalization.

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

| This compound | Propyl halide/sulfonate ester, Base | 3-Propyl-1,3,5-triazinane-2,4-dione | - | vulcanchem.com |

| 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione | Alkyl halides, BSA | 2-Alkyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione | - | acs.org |

| N3-substituted Hydantoins | Alkylating reagent, NaH, DMF | N1,N3-disubstituted Hydantoins | Variable | beilstein-journals.org |

| 5,5-Dimethylhydantoin | 3,4-Dichlorobenzyl bromide, K2CO3, DMF | 3-(3,4-Dichlorobenzyl)-5,5-dimethylhydantoin | - | beilstein-journals.org |

Introduction of Diverse Substituents (e.g., Amino, Hydroxy, Thio)

Introducing diverse functional groups such as amino, hydroxy, and thio moieties at the C6 position of the triazine ring is crucial for creating structural diversity and exploring structure-activity relationships.

Traceless solid-phase synthesis has emerged as a powerful technique for generating libraries of such compounds. One strategy involves linking an N-carbamothioylcarbamate to a resin, followed by cyclization with isocyanates to form a resin-bound 1,3,5-triazine-2,4-dione. nih.gov Subsequent cleavage with amines or via oxidative activation followed by nucleophilic substitution yields 6-amino-1,3,5-triazine-2,4-diones. nih.govthieme-connect.com This method has been successfully used to prepare sets of 31 different 6-amino derivatives. nih.gov A similar solid-phase approach reacting resin-bound S-methylisothiourea with isocyanates, followed by treatment with amines and cyclizative cleavage, also affords 6-amino-1,3,5-triazine-2,4-diones in good yields and high purities. nih.gov

The introduction of a hydroxyl group can be accomplished through synthetic routes starting from halogenated precursors. For example, 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives have been synthesized from 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione. acs.org The bromo group is first displaced by a benzyloxy group, followed by debenzylation via catalytic hydrogenation or with boron tribromide to yield the final hydroxylated product. acs.org

Thio-functionalization can be achieved through various means. An electrochemical method promotes the reaction between thiourea derivatives and isocyanates to produce 6-thioxo- nih.govCurrent time information in Bangalore, IN.psu.edu-triazinane-2,4-dione derivatives in good yields under mild conditions. researchgate.net Another approach involves the synthesis of 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones from the corresponding trione by treatment with Lawesson's reagent. mdpi.com This direct thionation effectively replaces the carbonyl oxygen atoms with sulfur. mdpi.com Furthermore, α-(1,3,5-triazinylthio)-ketones can be synthesized from the reaction of 1,3,5-triazine-2-thiols with 1,3-dicarbonyl compounds, involving a C-C bond cleavage and C-S bond formation. acs.org

| Method | Precursors | Key Reagents | Product Type | Reference |

| Solid-Phase Synthesis | Resin-bound S-methylisothiourea, Isocyanates | Amines, Potassium ethoxide | 6-Amino-1,3,5-triazine-2,4-diones | nih.gov |

| Solid-Phase Synthesis | N-carbamothioylcarbamate, Isocyanates | Amines or Hydroxylamine (B1172632) | 6-Amino/6-Hydroxyimino-1,3,5-triazine-2,4-diones | nih.gov |

| Solution-Phase Synthesis | 2-Substituted-6-bromo-1,2,4-triazine-3,5-diones | Benzyl (B1604629) alcohol, K2CO3; H2/Pd or BBr3 | 2-Substituted-6-hydroxy-1,2,4-triazine-3,5-diones | acs.org |

| Electrochemical Synthesis | Thiourea derivatives, Isocyanates | Electrogenerated base | 6-Thioxo- nih.govCurrent time information in Bangalore, IN.psu.edu-triazinane-2,4-diones | researchgate.net |

| Thionation | 1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trione | Lawesson's reagent | 1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trithione | mdpi.com |

| C-S Bond Formation | 1,3,5-Triazine-2-thiols, 1,3-Dicarbonyl compounds | - | α-(1,3,5-Triazinylthio)-ketones | acs.org |

| Nucleophilic Substitution | 3-Chloro pyrimido[5,4-e]-1,2,4-triazine-dione | Thiols (e.g., 2-(dimethylamino)ethanethiol) | 3-Thio pyrimido[5,4-e]-1,2,4-triazine-diones | umich.edu |

Regioselective Functionalization Techniques

Achieving regioselectivity is a paramount challenge in the synthesis of substituted 1,3,5-triazinane-2,4-diones due to the multiple reactive sites on the heterocyclic core. vulcanchem.com The development of regioselective techniques is essential for the controlled construction of specific isomers.

In the N-alkylation of hydantoin precursors, a stepwise strategy is often necessary. Alkylation can be directed first to the N3 position, followed by a second alkylation at the N1 position using a different alkylating agent. beilstein-journals.org This sequential process allows for the synthesis of N1,N3-disubstituted hydantoins with defined substitution patterns, which are key intermediates for more complex fused triazine systems. beilstein-journals.org The choice of protecting groups can also guide regioselectivity. For instance, a pivaloyloxymethyl (POM) group can be used to protect one nitrogen, allowing for selective alkylation at another position before being cleaved. beilstein-journals.org

Regioselectivity is also critical in reactions involving substitution on the triazine ring itself. The thionation of N1,N3-dialkylated hydantoins with phosphorus pentasulfide has been shown to occur regioselectively at the C4 carbonyl group (equivalent to C5 in the source's numbering) over the C2 carbonyl. beilstein-journals.org This selectivity is attributed to electronic effects and the steric hindrance provided by substituents. beilstein-journals.org

The sequential substitution of chlorine atoms in cyanuric chloride is a classic example of controlled regioselectivity. The reactivity of the chlorine atoms decreases with each substitution, allowing for stepwise reactions by carefully controlling the temperature. The first substitution typically occurs at 0°C, the second at room temperature, and the third at elevated temperatures, enabling the synthesis of unsymmetrically substituted 1,3,5-triazines. nih.govmdpi.com

Microwave-Assisted and Green Chemistry Approaches in this compound Synthesis

Microwave-assisted organic synthesis has become a valuable tool for developing efficient and environmentally friendly protocols for preparing 1,3,5-triazine (B166579) derivatives. psu.eduresearchgate.net This technology often leads to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. psu.eduisca.me

A notable application is the solvent-free synthesis of 3-(4-Ethylbenzyl)-1-(4-methoxybenzyl)-6-(methylthio)-1,3,5-triazine-2,4(1H, 3H)-dione derivatives. psu.eduisca.me By irradiating a neat mixture of reactants with microwaves, the desired products were obtained in high yields (up to 97%) in as little as five minutes, avoiding the use of potentially toxic solvents and simplifying purification. psu.edu Similarly, microwave irradiation has been used to prepare 2,4-diamino-1,3,5-triazines from dicyandiamide (B1669379) and nitriles. rsc.orgresearchgate.net This method is considered a green procedure due to the reduction in solvent use, short reaction times, and procedural simplicity. rsc.orgresearchgate.net

Microwave assistance has also been integrated into multi-component and solid-phase syntheses. A one-pot, microwave-assisted method was developed for a library of 6,N²-diaryl-1,3,5-triazine-2,4-diamines. researchgate.net The use of polyethylene (B3416737) glycol 400 (PEG 400) as a green solvent alternative, combined with microwave heating, further improved reaction efficiency. researchgate.net In solid-phase synthesis, direct substitution on a resin-bound triazine was achieved at 180°C under microwave irradiation to yield desired products. thieme-connect.com Sonochemical methods, using water as a solvent, have also been presented as a green and rapid alternative for synthesizing 1,3,5-triazine derivatives, proving to be even "greener" than conventional heating in some analyses. nih.gov

| Method | Reactants | Conditions | Key Advantage(s) | Reference |

| Solvent-Free Synthesis | Substituted triazinedione and alkylating agent | Microwave (400W), 120°C, 5 min | High yield (97%), rapid, no solvent | psu.edu |

| Diamino-triazine Synthesis | Dicyandiamide, Nitriles | Microwave irradiation | Reduced solvent use, short reaction time | rsc.orgresearchgate.net |

| Multi-component Reaction | Cyanoguanidine, Aldehydes, Amines | Microwave, HCl, then base | One-pot, fast, convenient | researchgate.net |

| Soluble Polymer Support | Bisheteroamine, Chloroacetylesters | Microwave, 150°C, 20 min | Efficient construction of complex scaffolds | longdom.org |

| Sonochemical Synthesis | Cyanuric chloride, Amines | Ultrasound, Water, 5 min | Extremely rapid, uses water as solvent, "greener" than conventional methods | nih.gov |

Novel Synthetic Transformations Involving this compound

Beyond functionalization, the this compound core can participate in novel synthetic transformations, including ring rearrangements and cycloaddition reactions, to generate more complex heterocyclic systems.

Novel bicyclic 1,3,5-triazinane-2,4-diones have been synthesized through a base-promoted fragmentation and cyclization sequence. thieme-connect.comresearcher.life This transformation starts with saturated ring-fused bicyclic urazoles. Treatment with a strong base like lithium diisopropylamide (LDA) induces fragmentation of the N-N bond, forming an imine intermediate that undergoes subsequent intramolecular cyclization. thieme-connect.comresearcher.life This process results in the formation of non-symmetric, N-C fused bicyclic this compound derivatives. thieme-connect.comresearcher.life This method represents a significant ring transformation, converting a urazole-based system into a triazinane-dione framework.

Photochemical reactions can also induce novel rearrangements. In one reported instance, a 1,2,4-triazolo[1,2-a]pyridazine-1,3-dione was photochemically transformed into a pyrrolo[1,2-a]-1,3,5-triazine-2,4-dione, demonstrating a complex rearrangement involving ring contraction and expansion to form the triazinedione system. acs.org

Cycloaddition reactions provide a powerful route for constructing cyclic and heterocyclic systems. The this compound scaffold can be both the product of and a reactant in such reactions.

A notable synthesis of a fused triazinedione system involves the cycloaddition between two different isocyanates generated in situ. The reaction between diphenylmethyl isocyanate and 2-pyridyl isocyanate leads to the formation of 3-diphenylmethylpyrido[1,2-a] nih.govCurrent time information in Bangalore, IN.psu.edutriazine-2,4-dione. arkat-usa.org This reaction proceeds as a formal [4+2] cycloaddition where the 2-pyridyl isocyanate acts as the azadiene component. Flash vacuum thermolysis of the resulting product can reverse the reaction, regenerating the two isocyanate precursors. arkat-usa.org

The 1,3,5-triazinane (B94176) ring itself can act as a source of reactive intermediates for cycloadditions. Hexahydro-1,3,5-triazines can undergo fragmentation to generate formaldimines, which then participate in cycloaddition reactions. For example, a base-promoted [3+2] cycloaddition between azaoxyallyl cations and hexahydro-1,3,5-triazines has been developed to afford 4-imidazolidinones. researchgate.net While this example does not directly involve the dione, it illustrates the potential of the triazinane ring to participate in cycloaddition pathways. Furthermore, unusual Diels-Alder reactions have been reported where triazole-diones, such as 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), act as potent dienophiles with dienes like oxazoles, leading to complex bicyclic adducts. acgpubs.org

Palladium-Catalyzed Coupling Reactions for Triazine Analogues

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile toolkit in synthetic organic chemistry for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. These methodologies have been extensively applied to the functionalization of heterocyclic scaffolds, including the 1,3,5-triazine core, which is a key component of this compound analogues. The ability to selectively introduce a wide array of substituents onto the triazine ring allows for the precise tuning of molecular properties for various applications in materials science and medicinal chemistry. researchgate.netacs.org Key palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination have been successfully employed to create diverse triazine derivatives. researchgate.netthieme-connect.com

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a cornerstone for forging new C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. This reaction has proven highly effective for the derivatization of the triazine scaffold. preprints.org A significant challenge in functionalizing 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is controlling the degree of substitution. Researchers have developed highly selective methods for the sequential Suzuki coupling of cyanuric chloride with different arylboronic acids. mdpi.comresearchgate.net By carefully controlling reaction conditions, such as temperature and solvent, mono-, di-, and trisubstituted aryl-s-triazines can be synthesized in a one-pot procedure with high efficiency. mdpi.com

For instance, the first substitution on cyanuric chloride can be conducted at 60 °C, which reduces the reactivity of the remaining chloro substituents, thereby preventing over-substitution. mdpi.com The subsequent couplings can then be carried out at higher temperatures (e.g., 100 °C) to achieve the desired trisubstituted products. mdpi.com The choice of catalyst, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, and base is critical for achieving high yields. preprints.orgmdpi.com Studies have shown that a variety of functionalized aryl- and heteroaryl groups can be introduced onto the triazine core using this method. uzh.chosti.gov An efficient palladium-catalyzed cross-coupling for 5-bromo-1,2,3-triazine (B172147) has also been developed, allowing for the synthesis of a range of (hetero)aryl-1,2,3-triazines with yields up to 97%. uzh.chresearchgate.net

| Triazine Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Cyanuric Chloride | Arylboronic Acid (1st eq.) | Pd(PPh₃)₂Cl₂ | Toluene, 60 °C | Monosubstituted Aryl-dichlorotriazine | High | mdpi.com |

| Aryl-dichlorotriazine | Arylboronic Acid (2nd eq.) | Pd(PPh₃)₂Cl₂ | Toluene, 60 °C | Disubstituted Aryl-chlorotriazine | High | mdpi.com |

| Diaryl-chlorotriazine | Arylboronic Acid (3rd eq.) | Pd(PPh₃)₂Cl₂ | Toluene, 100 °C | Trisubstituted Aryl-triazine | High | mdpi.com |

| 5-Bromo-1,2,3-triazine | (Hetero)arylboronic acid | Pd(dppf)Cl₂ / dppf-CF₃ ligand | Ag₂CO₃, Dioxane/H₂O | 5-(Hetero)aryl-1,2,3-triazine | up to 97% | uzh.ch |

| 6-Bromo- Current time information in Bangalore, IN.rsc.orgfigshare.com-triazinylpyridine | Indole-boronic acid | Pd Catalyst/Ligand System | Not specified | 2-[6-(5,6-diphenyl- Current time information in Bangalore, IN.rsc.orgfigshare.comtriazin-3-yl)-pyridin-2-yl]-1H-indoles | up to 85% | osti.gov |

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. This reaction is a primary method for introducing alkynyl functionalities onto a triazine ring. researchgate.net The resulting alkynyl-triazines are valuable intermediates for constructing more complex molecular architectures, including potential cell signaling inhibitors, through subsequent reactions like click chemistry. researchgate.net

Research has demonstrated the successful Sonogashira coupling of 2-benzylsulfanyl-4,6-dichloro-1,3,5-triazine with trimethylsilylacetylene, showcasing a method to functionalize a triazine ring under various conditions. researchgate.net Similarly, star-shaped molecules have been synthesized by reacting bromo-intermediates with 1,3,5-triethynylbenzene (B1295396) in the presence of a [Pd(PPh₃)₄]/CuI catalyst system. rsc.org The development of efficient catalysts, such as palladium nanoparticles immobilized on dendritic nano-silica-triazine polymers, has further enhanced the utility of this reaction for coupling aryl halides with both aromatic and aliphatic terminal alkynes. rsc.org A notable study on 3-(6-bromo-pyridin-2-yl)- Current time information in Bangalore, IN.rsc.orgfigshare.comtriazine scaffolds explored 41 examples of Sonogashira coupling, achieving isolated yields ranging from 31% to 96%. figshare.comacs.orgnih.gov

| Triazine Substrate | Coupling Partner | Catalyst System | Key Finding | Yield Range | Reference |

|---|---|---|---|---|---|

| 2-Benzylsulfanyl-4,6-dichloro-1,3,5-triazine | Trimethylsilylacetylene | Not specified | Successful functionalization of the triazine ring with an acetylene (B1199291) group. | Not specified | researchgate.net |

| Star-shaped trihalo compounds | 1,3,5-Triethynylbenzene | [Pd(PPh₃)₄]/CuI | Production of coupling products with a high rate of success. | Not specified | rsc.org |

| 3-(6-Bromo-pyridin-2-yl)- Current time information in Bangalore, IN.rsc.orgfigshare.comtriazine scaffolds | Various terminal alkynes | Not specified | Method development across 41 examples evaluating electrophile and nucleophile diversity. | 31-96% | acs.orgnih.gov |

Heck Coupling

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. This reaction has been utilized to introduce heterocyclic groups into star-shaped molecules based on a triazine core. rsc.org For example, star-shaped trihalo compounds have been reacted with heterocycles like benzoxazole (B165842) and benzothiazole (B30560) via palladium-catalyzed Heck cross-coupling to produce the desired molecules. rsc.org Furthermore, palladium nanoparticles supported on triazine-functionalized polymers have been shown to be efficient catalysts for the Mizoroki-Heck reaction. acs.orgacs.org

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of C-N bonds by reacting an aryl halide or triflate with an amine. This reaction is a practical alternative to traditional nucleophilic substitution, especially when chloride displacement on the triazine ring is difficult. acs.org It has been employed to synthesize a variety of triazine derivatives, including potential focal adhesion kinase (FAK) inhibitors and complex polydentate ligands. acs.org The reaction conditions, often involving microwave heating, can significantly reduce reaction times. acs.org Research has also shown the utility of this reaction for creating atropisomeric arylamines and for the amination of various heterocyclic scaffolds, including 1,2,4-triazines. researchgate.netresearchgate.net

Elucidation of Reaction Mechanisms and Kinetics in 1,3,5 Triazinane 2,4 Dione Chemistry

Mechanistic Pathways of 1,3,5-Triazinane-2,4-dione Formation

The synthesis of the this compound core involves carefully orchestrated reactions that hinge on the interplay of electrophilic and nucleophilic centers. While various methods exist for creating substituted triazines, the formation of the parent ring system follows fundamental organic chemistry principles.

The formation of the this compound ring is typically achieved through cyclization reactions involving precursors like urea, biuret, or their derivatives. A plausible mechanistic pathway involves the reaction of a nucleophilic species, such as a thiourea (B124793) derivative, with an electrophilic isocyanate. The process is initiated by the deprotonation of the thiourea, creating a potent nucleophile. tandfonline.com This anion then attacks the electrophilic carbonyl carbon of an isocyanate molecule. tandfonline.com A subsequent series of nucleophilic attacks and intramolecular cyclization steps leads to the formation of the stable six-membered triazine ring.

For substituted triazines, a common and well-documented approach begins with the highly electrophilic cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). mdpi.com The synthesis proceeds via a sequential nucleophilic aromatic substitution, where the chlorine atoms are displaced one by one by nucleophiles. mdpi.com The reactivity of the remaining chlorine atoms decreases with each substitution, allowing for controlled, stepwise synthesis. mdpi.com The mechanism involves the initial nucleophilic attack of an amine or aniline (B41778) on a carbon of the triazine ring, leading to the displacement of a chloride ion and subsequent intramolecular cyclization to form the dione (B5365651) structure.

Another advanced method involves the fragmentation of a urazole (B1197782) N-N bond, which then undergoes intramolecular cyclization to yield bicyclic this compound derivatives. thieme-connect.comresearcher.life

Catalysis plays a pivotal role in facilitating the synthesis of this compound and its derivatives, often by enhancing the reactivity of nucleophiles or stabilizing intermediates.

Base Catalysis : Strong bases are frequently employed to deprotonate the nucleophilic precursors, thereby initiating the reaction sequence. Lithium diisopropylamide (LDA), a potent non-nucleophilic base, is used to promote the fragmentation of urazoles, a key step in the synthesis of fused bicyclic triazinane diones. researcher.life In the synthesis of substituted triazines from cyanuric chloride, a milder base like triethylamine (B128534) is often used to scavenge the HCl produced during the nucleophilic substitution, driving the reaction forward.

Electrochemical Catalysis : An innovative approach utilizes an electrogenerated cyanomethyl base, formed from the reduction of acetonitrile (B52724). tandfonline.com This strong base is capable of deprotonating weak acidic protons on precursors like thiourea, enabling their subsequent reaction with electrophiles such as isocyanates under mild conditions. tandfonline.com

Microwave-Assisted Synthesis : Microwave irradiation has been effectively used to accelerate the rate of reactions, such as those involving nucleophilic substitutions and heterocyclization, leading to the formation of complex triazine-dione scaffolds. longdom.orglongdom.org

Tautomerism and Isomerization Dynamics of this compound Systems

The this compound system exhibits complex tautomeric equilibria, which are fundamental to its chemical behavior and reactivity. These dynamics primarily involve the migration of protons between nitrogen and oxygen atoms.

In the solid state, this compound (also known as 5-azauracil) predominantly exists in the dioxo (keto) form. thieme-connect.de However, in solution, it can establish equilibrium with its enol tautomers. thieme-connect.de Theoretical investigations using Density Functional Theory (DFT) have provided significant insights into the kinetics and thermodynamics of these keto-enol tautomerizations.

A detailed study identified five potential tautomerization pathways starting from the parent dione reactant (R), leading to four distinct enol products (P1, P2, P3, P4). [From first search] The reactant has three direct pathways to form tautomers P1, P2, and P3, while P1 and P3 can further tautomerize to form a fourth product, P4. [From first search]

| Reaction Channel | Transformation | Product Name |

|---|---|---|

| Channel 1 | R ↔ P1 | 6-Hydroxy-1H- thieme-connect.comresearcher.lifersc.orgTriazine-2-one |

| Channel 2 | R ↔ P2 | 4-Hydroxy-5H- thieme-connect.comresearcher.lifersc.orgTriazine-2-one |

| Channel 3 | R ↔ P3 | 4-Hydroxy-1H- thieme-connect.comresearcher.lifersc.orgTriazine-2-one |

| Channel 4 | P3 ↔ P4 | thieme-connect.comresearcher.lifersc.orgTriazine-2,4-diol |

| Channel 5 | P1 ↔ P4 | thieme-connect.comresearcher.lifersc.orgTriazine-2,4-diol |

Data sourced from theoretical DFT studies. [From first search]

These studies also show that substituents on the triazine ring can significantly influence the reaction rate constants by altering the energy barriers of tautomerization. [From first search] For example, an electron-donating amino group (NH2) can lower the activation energy, thereby enhancing the rate of tautomerization. [From first search]

Prototropic tautomerism refers to the intramolecular migration of a proton, creating isomers that are in equilibrium. scilit.com In the context of this compound, this encompasses the keto-enol shifts discussed previously. Spectroscopic studies of related dihydro-1,3,5-triazines confirm that these compounds can exist as an equilibrium mixture of different tautomeric forms, such as the 2,3-dihydro and 2,5-dihydro isomers. mdpi.com The position of the equilibrium is influenced by factors like the solvent and the substitution pattern on the ring, with one form typically being more thermodynamically stable. mdpi.com For hydroxy-substituted 1,3,5-triazines, the oxo (keto) form is generally the most stable tautomer. thieme-connect.de

Degradation Pathways and Stability Studies of this compound

Understanding the stability and degradation of this compound is essential for determining its shelf-life and potential environmental fate. Forced degradation studies, which expose the compound to severe conditions, are used to identify likely degradation products and pathways. nih.gov

The parent compound is a crystalline solid with high thermal stability, exhibiting a decomposition temperature of 293°C. chemimpex.com However, it is susceptible to degradation under other conditions.

Hydrolytic Degradation : The triazine ring can undergo hydrolysis under acidic or basic conditions. Studies on related triazine structures show that this can lead to ring-opening. rasayanjournal.co.in For example, a complex diazepinedione was shown to degrade in acidic water via hydrolysis to a carboxylic acid intermediate, which then underwent a slow cyclocondensation to form a different 1,3,5-triazine (B166579) derivative. rsc.org Another study showed that a complex nucleoside containing a trioxo-triazinane ring hydrolyzes to a cyanuric acid derivative. pnas.org

Oxidative Degradation : Oxidizing agents, such as hydrogen peroxide, are used to simulate oxidative stress. researchgate.net Studies on Imeglimin, a tetrahydro-triazine drug, revealed significant degradation under oxidative conditions, leading to the formation of N-hydroxide and hydroxylamine (B1172632) derivatives. rasayanjournal.co.in

Microbial Degradation : The 1,3,5-triazine ring system is subject to microbial degradation. Research on related compounds shows that the triazinane-dione structure can be a stable intermediate in these pathways. For instance, the herbicide deethylsimazine is bacterially converted to 6-(ethylamino)-1,3,5-triazine-2,4(1H,3H)-dione. d-nb.info Another study on cyclopropylmelamine showed its degradation proceeds through deamination to form cyclopropylammelide (a triazinane-dione), which is then further broken down by another bacterial strain to cyanuric acid. portlandpress.com This indicates that while the side chains are removed, the core dione ring shows a degree of persistence before its eventual cleavage. portlandpress.com

The following table summarizes typical conditions used in forced degradation studies as recommended by regulatory guidelines like the ICH.

| Degradation Type | Typical Conditions |

|---|---|

| Acid Hydrolysis | 0.1M - 1M HCl, reflux or elevated temperature |

| Base Hydrolysis | 0.1M - 1M NaOH, reflux or elevated temperature |

| Oxidation | 3-30% H2O2, room temperature |

| Thermal | Dry heat, elevated temperatures (e.g., >60°C) |

| Photolytic | Exposure to UV/Visible light (e.g., 1.2 million lux hours) |

Data sourced from general guidelines for forced degradation studies. nih.govresearchgate.net

Photochemical Degradation

Photochemical degradation, or photolysis, involves the breakdown of chemical compounds by light energy. For many triazine-based compounds, this is a significant abiotic degradation pathway. While specific studies on the photolysis of this compound are limited, research on related triazine structures provides insights into potential reaction mechanisms.

The photolytic behavior of triazine compounds is highly dependent on the substituents attached to the triazine ring and the surrounding environmental matrix. For instance, the photolysis of 3-substituted pyrido[1,2-a] researchgate.netthieme-connect.comfrontiersin.orgtriazine-2,4-dione has been observed to result in the regeneration of the initial reactants, suggesting a reversible or cycloreversion reaction pathway under certain conditions arkat-usa.org. Similarly, the photolysis of 2-phenyl-s-triazolo[1,2-a]pyridazine-1,3-dione has also been a subject of investigation, indicating the susceptibility of such fused ring systems to photochemical transformations acs.org.

In the case of other triazine derivatives, photolysis can lead to the cleavage of side chains or alterations to the heterocyclic ring itself. The specific chromophores within the this compound molecule will determine its absorption of environmental light wavelengths and subsequent photochemical reactivity. The presence of carbonyl groups and the triazine ring itself suggests potential for photo-induced reactions, although detailed mechanistic studies and kinetic data for this specific compound are not extensively available in the current literature.

Environmental Degradation Mechanisms

The degradation of this compound in the environment is a multifaceted process involving both microbial and abiotic pathways. The persistence and transformation of this compound are influenced by various factors such as soil composition, temperature, pH, and the presence of specific microbial communities tandfonline.com.

Microbial Degradation:

Microbial action is a primary driver of the environmental degradation of many nitrogen-containing heterocyclic compounds. Several studies have identified this compound as a metabolite in the biodegradation of more complex molecules. For example, the bacterium Lysinibacillus sphaericus MTCC 9523 has been shown to degrade textile azo dyes, with 1,3,5-triazine-2,4(1H,3H)-dione being identified as one of the degradation products frontiersin.org. This indicates that under certain microbial activities, larger molecules can be broken down to form the this compound ring structure, which itself can be subject to further degradation.

Research on related triazine herbicides also sheds light on potential microbial degradation pathways. For example, the bacterium Rhodococcus corallinus can degrade deethylsimazine to 6-(ethylamino)-1,3,5-triazine-2,4(1H,3H)-dione, a substituted derivative of the target compound d-nb.info. This transformation involves dechlorination and deamination, suggesting that microbial enzymes are capable of modifying the triazine ring's substituents.

The biodegradation of the explosive hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) by various microorganisms, including Stenotrophomonas maltophilia, has been extensively studied asm.orgkoreascience.krresearchgate.netnih.gov. While RDX is a trinitro-substituted triazinane, these studies demonstrate the capacity of microorganisms to cleave the triazinane ring, a process that could be analogous to the ultimate fate of this compound in microbially active environments.

Abiotic Degradation:

Abiotic degradation processes, such as hydrolysis, can also contribute to the transformation of this compound in the environment. The rate of hydrolysis is often dependent on pH and temperature. Computational studies on the alkaline hydrolysis of RDX have shown a complex, multi-step degradation process initiated by deprotonation and leading to ring cleavage nih.gov. This suggests that under alkaline conditions, the triazinane ring of this compound could also be susceptible to hydrolytic cleavage.

Degradation Research Findings

The following table summarizes key research findings related to the degradation of this compound and analogous compounds.

| Compound Studied | Degradation Pathway | Key Findings | Reference |

| Textile Azo Dyes | Microbial Degradation | Lysinibacillus sphaericus MTCC 9523 degrades azo dyes to produce 1,3,5-triazine-2,4(1H,3H)-dione as a metabolite. | frontiersin.org |

| Deethylsimazine | Microbial Degradation | Rhodococcus corallinus degrades deethylsimazine to 6-(ethylamino)-1,3,5-triazine-2,4(1H,3H)-dione. | d-nb.info |

| Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) | Microbial Degradation | Various bacteria can degrade RDX under aerobic and anaerobic conditions, involving ring cleavage. | asm.orgkoreascience.krresearchgate.netnih.gov |

| Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) | Abiotic Degradation (Hydrolysis) | Computational studies show alkaline hydrolysis proceeds via a multi-step mechanism involving deprotonation and ring cleavage. | nih.gov |

| 3-Substituted pyrido[1,2-a] researchgate.netthieme-connect.comfrontiersin.orgtriazine-2,4-dione | Photochemical Degradation | Photolysis can lead to the regeneration of the starting materials. | arkat-usa.org |

Computational and Theoretical Investigations of 1,3,5 Triazinane 2,4 Dione

Quantum Chemical Calculations on 1,3,5-Triazinane-2,4-dione

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound and its analogues, these methods elucidate electronic characteristics and potential reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules, providing insights into their stability and reactivity. aps.orgresearchgate.net DFT calculations have been employed to study derivatives of the this compound core, revealing key electronic properties.

For instance, quantum chemical calculations, including DFT methods like BLYP/6-311+G(d,p), were performed on 2-(4,6-dioxo-1,3,5-triazinan-2-ylidene)hydrazinecarboxyamide, a direct derivative. buxdu.uz Such studies help in understanding the tautomeric equilibrium, showing that the diketo-enol form is the most stable tautomer for this compound in various models. buxdu.uz The electronic structure of s-triazine derivatives is significantly influenced by substituent groups. DFT calculations on 1,3,5-triaryl-1,3,5-triazinane-2,4,6-triones and their thionated analogues have demonstrated how replacing oxygen with sulfur impacts the electronic structure and optical properties, leading to a bathochromic shift in absorption bands. mdpi.com

Frontier Molecular Orbital (FMO) theory is crucial for describing the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is an important indicator of molecular reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov FMO analysis has been conducted on various 1,3,5-triazine (B166579) derivatives to assess their bioactivity and chemical behavior. nih.govresearchgate.net For example, in the study of 2,4-diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate, the HOMO-LUMO gap was calculated to be 4.097 eV, indicating low chemical reactivity but potential for photochemical phenomena involving electron transfer. nih.gov

Computational studies on other s-triazine derivatives have shown how different substituents can tune the FMO energy levels. frontiersin.org This tuning is critical for applications such as organic solar cells, where matching the FMO levels of donor and acceptor materials is essential. frontiersin.org The table below summarizes FMO data from computational studies on various s-triazine derivatives, illustrating the range of calculated energy gaps.

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source(s) |

| 2,4-diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate | -6.833 | -2.736 | 4.097 | nih.gov |

| Star-shaped 2,4,6-triphenyl-1,3,5-triazine (B147588) derivative (1) | -6.20 | -1.54 | 4.66 | frontiersin.org |

| Star-shaped derivative with benzo[c] researchgate.netCurrent time information in Berlin, DE.researchgate.netthiadiazole (2) | -6.37 | -2.13 | 4.24 | frontiersin.org |

| Star-shaped derivative with benzo[c]isothiazole (B8754907) (3) | -5.99 | -1.82 | 4.17 | frontiersin.org |

This table presents data for derivatives of the 1,3,5-triazine core structure.

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. nih.gov This analysis is vital for understanding a molecule's stability and biological activity, as the three-dimensional shape is often key to its function.

Computational methods are used to calculate the energies of different conformers and map the potential energy surface (PES) or energy landscape. acs.org A detailed conformational analysis was performed on a s-triazine bis-Schiff base derivative, where 17 potential conformers were calculated. mdpi.com The study found that the most thermodynamically stable conformer was stabilized by two intramolecular O-H···N hydrogen bonds, a finding that was in agreement with its X-ray crystal structure. mdpi.com This highlights how intramolecular interactions play a critical role in determining the preferred conformation.

Broader studies on the π-stacking energy landscapes of heteroaromatic rings, including s-triazine, have been conducted using dispersion-corrected DFT. acs.org These investigations reveal geometric preferences and minimum interaction energies for various parallel-displaced geometries, which is crucial information for drug design, particularly for optimizing stacking interactions in a protein's binding pocket. acs.org For s-triazine itself, these studies show it features a low-energy stacked geometry. acs.org

Molecular Modeling and Docking Studies of this compound Derivatives

Molecular modeling techniques, especially docking and Quantitative Structure-Activity Relationship (QSAR) studies, are indispensable in modern drug discovery. These methods are applied to derivatives of this compound to predict their binding affinity to biological targets and to understand the structural requirements for their activity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method provides valuable insights into ligand-protein interactions, such as hydrogen bonds and hydrophobic contacts, which are responsible for the ligand's binding affinity and specificity. derpharmachemica.com

Docking studies have been performed on numerous 1,3,5-triazine derivatives to elucidate their mechanism of action. For example, a series of novel 1,3,5-triazine analogues were docked into the active site of PI3Kγ, a cancer target. derpharmachemica.com The most active compound was found to occupy the same pocket as the reference inhibitor, forming key interactions consistent with its biological activity. derpharmachemica.com Similarly, docking studies on 1,3,5-triazine derivatives targeting the non-small cell lung cancer target have predicted their binding ability. researchgate.net

In another study focusing on thymidine (B127349) phosphorylase inhibitors, molecular docking suggested a plausible mechanism of non-competitive inhibition for active 1,3,5-triazin-2,4-dione derivatives. researchgate.net For different triazine isomers, such as 1,2,4-triazine (B1199460) derivatives targeting human D-amino acid oxidase (h-DAAO), docking simulations identified essential residues like Gly313, Arg283, Tyr224, and Tyr228 as crucial for inhibitor interaction. nih.govrsc.org The hydrogen bonds formed by the triazine structure were shown to be important for stabilizing the inhibitor at the protein's binding site. nih.govrsc.org

The table below summarizes findings from various docking studies on triazine derivatives.

| Derivative Class | Protein Target | Key Interacting Residues | Predicted Binding Score/Affinity | Source(s) |

| 1,3,5-Triazine analogues | PI3Kγ | Not specified | IC50=6.90 μM (for compound 6) | derpharmachemica.com |

| 1,3,5-Triazine derivatives | Non-small cell lung cancer target | Not specified | Good binding ability predicted | researchgate.net |

| 1,2,4-Triazine derivatives | h-DAAO | Gly313, Arg283, Tyr224, Tyr228 | Good predicted pIC50 values | nih.govrsc.org |

| 1,2,4-Triazine-3(2H)-one derivatives | Tubulin | Not specified | Best docking score of -9.6 kcal/mol | colab.ws |

This table includes data from various triazine isomers and derivatives to illustrate the application of molecular docking.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds. researchgate.net

Several QSAR studies have been conducted on triazine derivatives to guide the design of more effective therapeutic agents. For instance, 3D-QSAR models, including comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA), were developed for a series of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives as h-DAAO inhibitors. nih.govrsc.org These models showed good predictive stability and were used to create contour maps that reveal how different structural features relate to inhibitory activity. nih.govrsc.org

Another study on 1,2,4-triazine-3(2H)-one derivatives as tubulin inhibitors for breast cancer therapy developed QSAR models that identified descriptors like absolute electronegativity and water solubility as significant influencers of inhibitory activity. colab.ws The statistical quality of a QSAR model is assessed by parameters such as the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²), with higher values indicating a more robust and predictive model. nih.govnih.gov

The following table presents statistical data from QSAR studies on various triazine derivatives.

| Derivative Class | QSAR Model Type | q² (Cross-validated) | r² (Non-cross-validated) | Key Descriptors | Source(s) |

| 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione | CoMFA | 0.613 | 0.966 | Steric and electrostatic fields | nih.govrsc.org |

| 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione | CoMSIA | 0.669 | 0.985 | Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields | nih.govrsc.org |

| 1,2,4-triazine-3(2H)-one | MLR-QSAR | Not specified | 0.849 | Absolute electronegativity, water solubility | colab.ws |

| 1,3,5-Triazine derivatives | Externally validated QSAR | Not specified | Not specified | Quantum chemical descriptors | researchgate.net |

This table includes data from various triazine isomers and derivatives to illustrate the application of QSAR modeling.

Simulations of Molecular Dynamics and Intermolecular Interactions

Computational investigations into this compound have provided significant insights into its molecular behavior, particularly concerning its intermolecular interactions which are fundamental to its physical properties and potential applications. Molecular dynamics simulations, although often focused on more complex derivatives, allow for the examination of the dynamic nature of this molecule and its interactions with its environment.

Hydrogen Bonding Networks and Supramolecular Assemblies

The structure of this compound, featuring both hydrogen bond donors (N-H groups) and acceptors (C=O groups), makes it an ideal candidate for the formation of extensive hydrogen bonding networks. These interactions are the primary drivers for the self-assembly of the molecule into larger, ordered supramolecular structures. nih.govnih.gov

Theoretical studies and experimental data from related compounds show that triazine derivatives can form well-defined, non-covalent supramolecular structures through multiple hydrogen bonds. nih.gov The presence of carbonyl groups and amine protons allows for the creation of robust, repeating patterns of intermolecular connections. solubilityofthings.com For this compound, these networks are responsible for its high melting point, which exceeds 290°C with decomposition, indicating strong intermolecular forces in the solid state. vulcanchem.com

Computational models of related triazine structures reveal that the specific arrangement of donor and acceptor sites can lead to various supramolecular motifs, including tapes, layers, and more complex three-dimensional networks. u-picardie.fr In the case of this compound, the likely hydrogen bonding occurs between the N-H protons and the carbonyl oxygens of neighboring molecules, leading to a highly stable crystalline lattice. The introduction of substituent groups, such as a propyl chain, can disrupt this hydrogen bonding network, which typically results in a lower melting point. vulcanchem.com The planarity of the triazine ring further facilitates stacking interactions, which contribute to the stability of the assembled structures. researchgate.net

Table 1: Key Intermolecular Interactions in this compound

| Interaction Type | Participating Groups | Significance |

|---|---|---|

| Hydrogen Bonding | N-H (donor) and C=O (acceptor) | Primary force driving self-assembly and high thermal stability. nih.govsolubilityofthings.com |

Solvent Effects on Molecular Properties

The solubility and behavior of this compound in different solvents are heavily influenced by its molecular properties, which can be explored through computational models. The polarity of the molecule, arising from its carbonyl groups and N-H bonds, dictates its interactions with solvent molecules. solubilityofthings.com

Computational and experimental findings indicate that this compound has moderate solubility in polar solvents like water and alcohols. solubilityofthings.com This is attributed to the ability of the solvent molecules to form hydrogen bonds with the solute, thereby disrupting the strong intermolecular hydrogen bonds of the solid-state structure and allowing the molecule to dissolve. solubilityofthings.com In aqueous alkaline solutions, its solubility is enhanced due to the deprotonation of the N-H groups, leading to the formation of a more soluble salt.

Conversely, in non-polar solvents such as aliphatic hydrocarbons, the solubility of this compound is limited. solubilityofthings.com Non-polar solvent molecules cannot effectively solvate the polar regions of the triazinane ring, and the energy required to break the strong intermolecular hydrogen bonds of the solute is not compensated by favorable solute-solvent interactions.

The introduction of alkyl or aryl substituents can alter these solubility characteristics. For instance, adding a hydrophobic group like a propyl chain is expected to decrease its water solubility while potentially increasing its solubility in less polar organic solvents. vulcanchem.com Theoretical models can predict these changes by calculating the solvation free energy in different solvent environments, providing a valuable tool for understanding and predicting the behavior of this compound and its derivatives in various chemical processes.

Table 2: Solubility Profile of this compound

| Solvent Type | Solubility | Rationale for Interaction |

|---|---|---|

| Polar (e.g., Water, Alcohols) | Moderate | Favorable hydrogen bonding between solvent and solute. solubilityofthings.com |

| Aqueous Alkaline Solutions | Good | Formation of a more soluble salt through deprotonation. solubilityofthings.com |

Spectroscopic Techniques for Structural and Electronic Characterization of 1,3,5 Triazinane 2,4 Dione Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of 1,3,5-triazinane-2,4-dione compounds, offering detailed insights into the molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the structure of this compound derivatives. The chemical shifts (δ) of the protons and carbons in the molecule provide information about their local electronic environment.

For instance, in a series of 5-substituted hexahydro-1,3,5-triazin-2-ones, the ¹H NMR spectra show characteristic signals for the protons on the triazine ring and the substituent. The methylene (B1212753) protons (CH₂) of the triazine ring typically appear as a doublet, while the NH protons present as a broad singlet. arkat-usa.org In 5-isopropylhexahydro-1,3,5-triazin-2-one, the methylene protons appear at δ 4.06 ppm, and the NH protons are observed at δ 6.18 ppm. arkat-usa.org

¹³C NMR spectra provide complementary information. The carbonyl carbons (C=O) of the triazinane ring are typically observed in the downfield region of the spectrum. For 5-isopropylhexahydro-1,3,5-triazin-2-one, the carbonyl carbon resonates at δ 155.0 ppm, while the methylene carbons of the ring appear at δ 58.5 ppm. arkat-usa.org In N,N-bis-substituted 5-benzylideneimidazolidine-2,4-dione derivatives, which share a similar core structure, the carbonyl carbons show peaks in the range of δ 165–175 ppm. For 2,4-dibenzyl-1,2,4-triazin-3,5(2H,4H)-dione, the methylene carbons on the N-2 and N-4 benzyl (B1604629) groups show distinct chemical shifts at δ 55.40 and 43.94 ppm, respectively, highlighting the sensitivity of ¹³C NMR to subtle changes in the chemical environment. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 5-Isopropylhexahydro-1,3,5-triazin-2-one arkat-usa.org | DMSO-d₆ | 1.05 (6H, d, 2xCH₃), 2.93 (1H, septet, CH), 4.06 (4H, d, 2xCH₂), 6.18 (2H, br s, NH) | 21.0 (2xCH₃), 45.9 (CH), 58.5 (2xCH₂), 155.0 (CO) |

| 2,4-Dibenzyl-1,2,4-triazin-3,5(2H,4H)-dione mdpi.com | Not specified | 5.07 (s, CH₂), 5.10 (s, CH₂) | 43.94 (CH₂), 55.40 (CH₂) |

| 1,3,5-Tris(4-tolyl)-1,3,5-triazinane-2,4,6-trithione mdpi.com | CD₂Cl₂ | 2.44 (s, 9H, CH₃), 7.21 (d, J = 8.5 Hz, 6H), 7.34 (d, J = 8.5 Hz, 6H) | 21.0 (CH₃), 128.0 (CHₐᵣ), 130.3 (CHₐᵣ), 139.1 (Cₐᵣ), 141.6 (NCₐᵣ), 173.0 (C=S) |

| 6-Thioxo-1,3,5-tris(4-tolyl)-1,3,5-triazinane-2,4-dione mdpi.com | CD₂Cl₂ | 2.46 (s, 9H, CH₃), 7.20-7.33 (m, 7H), 7.33-7.40 (m, 6H) | 21.0 (CH₃), 127.9 (CHₐᵣ), 128.2 (CHₐᵣ), 130.1 (CHₐᵣ), 130.2 (CHₐᵣ), 131.2 (Cₐᵣ), 136.2 (Cₐᵣ), 139.4 (Cₐᵣ), 139.8 (Cₐᵣ), 147.5 (C=O), 179.0 (C=S) |

Note: This table is interactive and can be sorted by clicking on the column headers.

Two-dimensional (2D) NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Quantum Coherence (HMQC) are invaluable for establishing the connectivity of atoms within the this compound scaffold and for distinguishing between regioisomers. oxinst.com

HSQC and HMQC experiments correlate the chemical shifts of directly bonded protons and carbons, providing a clear map of C-H connections. oxinst.com This is particularly useful for assigning the signals of the triazine ring and its substituents. For example, in the structural elucidation of hydroxyacetanilide regioisomers, HSQC spectra clearly resolved the signals for each isomer, allowing for their unambiguous identification. oxinst.comnews-medical.net

HMBC spectroscopy, on the other hand, reveals long-range correlations between protons and carbons (typically over two to three bonds). This technique is crucial for determining the substitution pattern on the triazine ring, especially in cases where multiple isomers are possible. By observing correlations between the protons of a substituent and the carbons of the triazine ring, the exact point of attachment can be confirmed. mdpi.com For instance, gHMBC measurements were used to verify the structure of 4-benzyl-1,2,4-triazin-3,5(2H,4H)-dione. mdpi.com

These 2D NMR methods are essential for confirming the regiochemistry of reactions involving the this compound core and for providing a complete and unambiguous structural assignment. oxinst.comnews-medical.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound compounds by probing their molecular vibrations. americanpharmaceuticalreview.comscifiniti.com

The IR spectra of these compounds are typically characterized by strong absorption bands corresponding to the stretching vibrations of the carbonyl (C=O) and N-H groups. The C=O stretching vibration usually appears in the region of 1650-1750 cm⁻¹. americanpharmaceuticalreview.com For example, in 5-substituted hexahydro-1,3,5-triazin-2-ones, a strong C=O band is observed around 1673 cm⁻¹. arkat-usa.org The N-H stretching vibrations are typically found in the range of 3200-3400 cm⁻¹. arkat-usa.org

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The C-N stretching vibrations within the triazine ring are often prominent in both IR and Raman spectra, appearing in the 1200-1400 cm⁻¹ region. mdpi.com In a study of 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones, strong C-N stretching bands were observed in both the IR (around 1350 cm⁻¹) and Raman (around 1330 cm⁻¹) spectra. mdpi.com

Table 2: Characteristic Vibrational Frequencies for this compound Derivatives

| Compound | Technique | C=O Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |

| 5-Isopropylhexahydro-1,3,5-triazin-2-one arkat-usa.org | IR | 1673 | 3226 | - | - |

| 1,3,5-Tris(4-bromophenyl)-1,3,5-triazinane-2,4,6-trithione mdpi.com | IR (ATR) | - | - | 1344, 1255 | - |

| 1,3,5-Tris(4-bromophenyl)-1,3,5-triazinane-2,4,6-trithione mdpi.com | Raman | - | - | 1327 | 1584 (C=C), 438 (C=S) |

| 6-Thioxo-1,3,5-tris(4-tolyl)-1,3,5-triazinane-2,4-dione mdpi.com | IR (ATR) | 1729 | - | 1367, 1268 | - |

Note: This table is interactive and can be sorted by clicking on the column headers.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation patterns of this compound compounds. raco.cat High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule.

In the electron impact (EI) mass spectra of 5-substituted 1,3,5-triazin-2-ones, the molecular ion peak (M⁺) is often observed, confirming the molecular weight of the compound. arkat-usa.orgresearchgate.net The fragmentation patterns provide valuable structural information. Common fragmentation pathways include the loss of the substituent at the 5-position, leading to a common cation at m/z 100. arkat-usa.org Another characteristic fragmentation is the loss of a hydrogen atom from the molecular ion, forming a resonance-stabilized even-electron ion. arkat-usa.org Extrusion and ring-contraction processes can also occur, resulting in the formation of smaller ring fragments. arkat-usa.orgresearchgate.net

For example, the mass spectrum of 5-isopropylhexahydro-1,3,5-triazin-2-one shows a molecular ion peak at m/z 143 and a base peak at m/z 128, corresponding to the loss of a methyl group. arkat-usa.org The fragmentation of 2-(aminothiocarbonyl)-3-phenyl-5-benzylidene-1,2,4-triazin-6-one (m/z 322) involves the loss of an amino group to give a fragment at m/z 306, followed by the loss of a thiocarbonyl group to yield a fragment at m/z 262. derpharmachemica.com

UV-Visible Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible spectroscopy is employed to investigate the electronic transitions and optical properties of this compound derivatives. colab.ws The absorption of UV or visible light by these molecules promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectra of 1,3,5-triaryl-1,3,5-triazinane-2,4,6-triones and their thionated analogues show strong absorptions in the UV region. mdpi.com For instance, 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones exhibit a strong absorption band at approximately 300 nm, which is attributed to a π→π* transition with some charge-transfer character from the aryl substituents to the triazine core. mdpi.com The replacement of oxygen with sulfur in the triazine ring leads to a bathochromic (red) shift of the absorption bands. mdpi.com

In a study of 5-arylideneimidazolidine-2,4-dione derivatives, which are structurally related, the elongation of an unsaturated spacer caused a significant bathochromic shift in the UV absorption. mdpi.com This highlights how modifications to the molecular structure can tune the optical properties of these compounds. The electronic spectra of ruthenium(II) complexes containing 2,4,6-tris(2-pyridyl)-1,3,5-triazine have also been characterized, demonstrating the utility of UV-Vis spectroscopy in studying the properties of metal complexes incorporating triazine ligands. rsc.org

X-Ray Crystallography for Solid-State Structure Determination

For example, the crystal structure of 1,5-dimethyl-6-thioxo-1,3,5-triazinane-2,4-dione derivative 6u was confirmed by single-crystal X-ray diffraction, providing unambiguous proof of its molecular configuration. nih.gov Similarly, the structures of methylated derivatives of the reaction product of 2-amino-4(3H)-pyrimidinone with chloroformyl isocyanate, which form a fused 1,3,5-triazine-2,4(1H,3H)-dione ring system, were determined by X-ray crystal structure analyses. oup.com The analysis of 2,4-dibenzyl-1,2,4-triazin-3,5(2H,4H)-dione revealed that the 1,2,4-triazine (B1199460) ring is slightly distorted. mdpi.com

X-ray crystallography is particularly valuable for resolving ambiguities in stereochemistry and for understanding the packing of molecules in the solid state, which can influence the physical properties of the material.

Pharmacological and Biological Research on 1,3,5 Triazinane 2,4 Dione Scaffolds

Anticancer and Antitumor Activities of 1,3,5-Triazinane-2,4-dione Derivatives

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer and antitumor agents. These compounds have been shown to effectively inhibit the growth of various cancer cell lines through multiple mechanisms of action.

Inhibitory Effects on Cell Proliferation and Viability

Research has consistently shown that this compound derivatives can potently inhibit the proliferation and reduce the viability of cancer cells. For instance, a class of related compounds, 1,3,5-triazabicyclo[3.1.0]hexane-2,4-diones, which incorporate the triazinane-dione ring system, have proven to be powerful antineoplastic and cytotoxic agents against both murine and human cancer cells. icm.edu.pl

In studies involving L1210 lymphoid leukemia cells, these agents significantly suppressed DNA synthesis within 60 minutes of exposure at concentrations ranging from 25 to 100 microMolar. icm.edu.pl This inhibition of DNA synthesis is a key factor in halting the rapid proliferation characteristic of cancer cells.

The cytotoxic effects of these compounds are not limited to leukemia cells. Various studies on broader 1,3,5-triazine (B166579) derivatives have demonstrated potent anti-proliferative activity against a range of human cancer cell lines, including those of the breast, liver, colon, and prostate. For example, certain novel 1,3,5-triazine-based pyrazole (B372694) derivatives exhibited good to moderate anticancer activity against MCF-7 (human breast cancer), HepG2 (human liver cancer), HCT116 (human colorectal cancer), and PC-3 (human prostate cancer) cell lines. nih.gov Another study highlighted a series of 2,4,6-trisubstituted 1,3,5-triazine derivatives that showed a time- and dose-dependent cytotoxic effect on DLD-1 and HT-29 colon cancer cell lines. biointerfaceresearch.com

| Compound Class | Cell Line | Activity | Concentration |

|---|---|---|---|

| 1,3,5-Triazabicyclo[3.1.0]hexane-2,4-diones | L1210 lymphoid leukemia | Significant suppression of DNA synthesis | 25-100 µM |

| 1,3,5-Triazine-based pyrazole derivatives | MCF-7, HepG2, HCT116, PC-3 | Moderate to good anticancer activity | Not specified |

| 2,4,6-Trisubstituted 1,3,5-triazine derivatives | DLD-1, HT-29 | Time- and dose-dependent cytotoxicity | Not specified |

Structure-Activity Relationships (SAR) for Anticancer Potency

The anticancer potency of this compound derivatives is highly dependent on their chemical structure, particularly the nature and position of substituents on the triazine ring. Structure-activity relationship (SAR) studies aim to identify the chemical modifications that lead to enhanced efficacy and selectivity.

For many 1,3,5-triazine derivatives, the nature of the substituents at the 2, 4, and 6 positions of the triazine ring plays a crucial role in their biological activity. For instance, in a series of 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles, the compound with a 4-phenylpiperazin-1-yl substituent exhibited remarkable activity against the melanoma MALME-3 M cell line. researchgate.net

In another study of imamine-1,3,5-triazine derivatives, compounds with an N-allyl-6-chloro-N-methyl group and a 6-chloro-N-cyclohexyl-N-methyl group demonstrated potent anti-proliferative activity against triple-negative MDA-MB-231 breast cancer cells, with IC50 values of 6.25 µM and 8.18 µM, respectively. nih.gov This highlights the importance of specific alkyl and chloro substitutions in enhancing anticancer potency.